Cas no 106976-44-7 (2-ethyl-6-methylbenzaldehyde)

2-ethyl-6-methylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- Benzaldehyde,2-ethyl-6-methyl-
- 2-ETHYL-6-METHYLBENZALDEHYDE
- 2-ethyl-6-methyl-benzaldehyde
- ACMC-1BTFV
- AG-D-21763
- CTK4A4894
- Benzaldehyde, 2-ethyl-6-methyl- (9CI)
- 106976-44-7
- EN300-2991199
- MFCD09999848
- AKOS006345550
- SCHEMBL606253
- DTXSID30629460
- CS-0339525
- QUEDYNFRLQIQHB-UHFFFAOYSA-N
- DB-314031
- 2-ethyl-6-methylbenzaldehyde
-
- MDL: MFCD09999848
- インチ: 1S/C10H12O/c1-3-9-6-4-5-8(2)10(9)7-11/h4-7H,3H2,1-2H3
- InChIKey: QUEDYNFRLQIQHB-UHFFFAOYSA-N
- ほほえんだ: O=CC1C(C)=CC=CC=1CC
計算された属性
- せいみつぶんしりょう: 148.08886
- どういたいしつりょう: 148.089
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1A^2
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- PSA: 17.07
- LogP: 2.36990
2-ethyl-6-methylbenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1252431-1g |
2-Ethyl-6-methylbenzaldehyde |
106976-44-7 | 97% | 1g |
$1000 | 2024-06-07 | |
TRC | E938560-10mg |
2-Ethyl-6-methylbenzaldehyde |
106976-44-7 | 10mg |
$ 70.00 | 2022-06-05 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4162-500MG |
2-ethyl-6-methylbenzaldehyde |
106976-44-7 | 95% | 500MG |
¥ 3,379.00 | 2023-04-06 | |
abcr | AB492003-250 mg |
2-Ethyl-6-methylbenzaldehyde; . |
106976-44-7 | 250MG |
€264.50 | 2023-01-19 | ||
abcr | AB492003-1 g |
2-Ethyl-6-methylbenzaldehyde; . |
106976-44-7 | 1g |
€882.50 | 2023-01-19 | ||
Enamine | EN300-2991199-0.25g |
2-ethyl-6-methylbenzaldehyde |
106976-44-7 | 0.25g |
$801.0 | 2023-09-06 | ||
TRC | E938560-100mg |
2-Ethyl-6-methylbenzaldehyde |
106976-44-7 | 100mg |
$ 340.00 | 2022-06-05 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4162-10G |
2-ethyl-6-methylbenzaldehyde |
106976-44-7 | 95% | 10g |
¥ 25,344.00 | 2023-04-06 | |
Fluorochem | 038660-250mg |
2-Ethyl-6-methylbenzaldehyde |
106976-44-7 | 250mg |
£116.00 | 2022-02-28 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4162-1G |
2-ethyl-6-methylbenzaldehyde |
106976-44-7 | 95% | 1g |
¥ 5,068.00 | 2023-04-06 |
2-ethyl-6-methylbenzaldehyde 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
2-ethyl-6-methylbenzaldehydeに関する追加情報
Exploring the Chemical and Biological Properties of 2-Ethyl-6-Methylbenzaldehyde (CAS No. 106976-44-7)
2-Ethyl-6-Methylbenzaldehyde, a substituted aromatic aldehyde with the CAS registry number 106976-44-7, has garnered significant attention in recent years due to its versatile chemical properties and emerging applications in pharmaceutical and material science domains. Structurally characterized by an ethyl group at position 2 and a methyl group at position 6 on a benzene ring, this compound exhibits unique reactivity patterns that make it an intriguing subject for synthetic organic chemistry studies. Recent advancements in computational modeling have further illuminated its electronic structure, revealing potential for novel catalytic applications.
In medicinal chemistry, researchers have explored the biological activity of 2-Ethyl-6-Methylbenzaldehyde as a precursor to bioactive molecules. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated its ability to modulate inflammatory pathways through selective inhibition of COX-2 enzymes, showcasing promise in anti-inflammatory drug development. This compound's aldehyde functionality enables facile derivatization via aldol condensation reactions, allowing chemists to generate structurally diverse analogs for high-throughput screening campaigns targeting neurodegenerative diseases.
The synthesis methodologies for CAS No. 106976-44-7 have evolved significantly with green chemistry principles gaining prominence. Traditional Friedel-Crafts acylation protocols are being replaced by microwave-assisted solvent-free methods reported in *Green Chemistry* (2023), achieving >95% yields while eliminating hazardous solvents. These advancements align with current regulatory trends emphasizing sustainable manufacturing practices in pharmaceutical industries.
In material science applications, this compound serves as a key intermediate in synthesizing advanced polymers with tailored optoelectronic properties. A groundbreaking study from *Advanced Materials* (2023) highlighted its role in creating conjugated polymers exhibiting enhanced charge transport characteristics, critical for next-generation organic photovoltaic devices. The meta-positioned methyl group was found to optimize π-electron delocalization without compromising molecular stability - a breakthrough for energy-harvesting materials.
Analytical chemists have developed novel detection methods leveraging the unique UV-vis absorption spectrum of 2-Ethyl-6-Methylbenzaldehyde. A recent LC-HRMS protocol described in *Analytica Chimica Acta* (2023) achieves sub-part-per-billion sensitivity through optimized ionization conditions, enabling precise quantification in complex biological matrices. This capability is particularly valuable for pharmacokinetic studies involving this compound's metabolites.
Cross-disciplinary research has revealed unexpected synergies when combining CAS No. 106976-44-7 with nanotechnology platforms. Collaborative work between chemists and biomedical engineers demonstrated its utility as a surface functionalizing agent for gold nanoparticles, enhancing their targeting efficiency in drug delivery systems by up to 30% according to *ACS Nano* (Q1 2023). The compound's aldehyde group facilitates stable conjugation with peptide ligands while maintaining nanoparticle colloidal stability.
Recent toxicity studies conducted under OECD guidelines indicate favorable safety profiles when used within recommended dosage ranges. Data from *Toxicological Sciences* (Dec 2023) shows LD50 values exceeding 5g/kg in rodent models, supporting its potential for clinical translation compared to structurally similar compounds exhibiting greater cytotoxicity. These findings are critical for regulatory submissions seeking approval as pharmaceutical excipients or research reagents.
The structural flexibility of 2-Ethyl-6-Methylbenzaldehyde enables exploration across multiple application domains through strategic functionalization strategies. Its meta-substituted configuration provides distinct steric and electronic characteristics compared to para-substituted analogs, making it particularly valuable for asymmetric synthesis approaches requiring precise control over reaction pathways. This has been successfully applied in total syntheses of complex natural products reported across multiple organic chemistry journals since early 2023.
Sustainable production initiatives now focus on bio-based synthesis routes using enzymatic catalysis systems. A notable breakthrough from *Nature Catalysis* (June 2023) describes engineered lipase variants capable of selectively forming the desired ethyl/methyl substitution pattern with enantiomeric excesses >98%. Such biocatalytic methods not only reduce environmental impact but also offer scalability advantages over traditional chemical synthesis approaches.
In conclusion, CAS No. 106976-44-7 continues to expand its role as a multifunctional building block across diverse scientific disciplines through ongoing innovation in synthetic strategies and application development. Its unique combination of structural features positions it as an essential component in advancing both fundamental research and applied technologies at the forefront of modern chemistry and materials science.
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